3beta-Hydroxyporiferast-5-en-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20+,22+,23-,24+,25+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFXJOAKQGDRCT-HPYBIPJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of 3beta Hydroxyporiferast 5 En 7 One
Related Stigmastane (B1239390) Derivatives in Pourthiaea arguta and Ficus erecta var. beecheyana
In addition to 3β-hydroxyporiferast-5-en-7-one, other stigmastane derivatives have been identified in these plant species, particularly in Ficus erecta var. beecheyana.
In Pourthiaea arguta, while the presence of 3β-hydroxyporiferast-5-en-7-one is confirmed, detailed reports on a wide array of other co-occurring stigmastane derivatives are limited in the currently available literature. However, other classes of compounds have been isolated from this plant, such as α-Tocospiro A, methyl octadeca-9,12-dienoate, and phytol. nih.govwikidata.orgwikidata.org
Ficus erecta var. beecheyana has been shown to contain other related C29 steroids. One notable example is Ikshusterol, which is chemically known as stigmast-5-ene-3β,7α-diol. nih.gov This compound shares the same stigmastane backbone as 3β-hydroxyporiferast-5-en-7-one but differs in the functional group at the C-7 position.
Table 2: Stigmastane Derivatives in Pourthiaea arguta and Ficus erecta var. beecheyana
| Plant Species | Compound Name | Chemical Name | Reference |
| Pourthiaea arguta | 3β-Hydroxyporiferast-5-en-7-one | (3β)-3-Hydroxystigmast-5-en-7-one | nih.gov |
| Ficus erecta var. beecheyana | 3β-Hydroxyporiferast-5-en-7-one | (3β)-3-Hydroxystigmast-5-en-7-one | nih.gov |
| Ficus erecta var. beecheyana | Ikshusterol | Stigmast-5-ene-3β,7α-diol | nih.gov |
Co-occurrence with Analogous C29-Steroids in Natural Extracts
The simultaneous presence of various C29 steroids in a single plant extract is a common phenomenon. These compounds often share biosynthetic pathways, originating from common precursors. In the context of 3β-hydroxyporiferast-5-en-7-one, which is a 7-oxygenated derivative of β-sitosterol, it is frequently found alongside its parent compound and other structurally similar steroids. caymanchem.comnih.gov
For instance, 7-ketositosterol (another name for 3β-hydroxyporiferast-5-en-7-one) is considered a phytosterol oxidation product. caymanchem.com Its formation can occur from the oxidation of β-sitosterol. caymanchem.com Therefore, it is common to find 7-ketositosterol in extracts that also contain significant amounts of β-sitosterol.
Furthermore, other oxidized forms of sitosterol (B1666911), such as 7α-hydroxysitosterol and 7β-hydroxysitosterol, are also known to co-occur in plant extracts. nih.govscispace.com The presence and relative abundance of these C29 steroids can vary depending on the plant species, the specific plant part, and environmental factors.
Table 3: Commonly Co-occurring Analogous C29-Steroids
| Compound Name | Chemical Class | Relationship to 3β-Hydroxyporiferast-5-en-7-one |
| β-Sitosterol | Phytosterol | Precursor |
| Stigmasterol | Phytosterol | Structurally similar C29 steroid |
| Campesterol | Phytosterol | Structurally similar C28 steroid often found with C29 steroids |
| 7α-Hydroxysitosterol | Oxidized Phytosterol | Structurally similar 7-oxygenated C29 steroid |
| 7β-Hydroxysitosterol | Oxidized Phytosterol | Structurally similar 7-oxygenated C29 steroid |
Biosynthetic Pathways and Precursors of 3beta Hydroxyporiferast 5 En 7 One
General Principles of Phytosterol Biosynthesis
The journey to 3beta-Hydroxyporiferast-5-en-7-one begins with the fundamental process of phytosterol biosynthesis, a complex pathway shared by most plants. mdpi.comcreative-proteomics.com This pathway commences with the cyclization of 2,3-oxidosqualene (B107256). mdpi.compnas.org In higher plants, this cyclization is primarily catalyzed by cycloartenol (B190886) synthase (CAS), leading to the formation of cycloartenol. pnas.orgfrontiersin.org However, some plants also possess lanosterol (B1674476) synthase (LAS), which converts 2,3-oxidosqualene to lanosterol, indicating the existence of dual biosynthetic pathways. pnas.org
Following the initial cyclization, a series of enzymatic modifications, including demethylations, isomerizations, and alkylations, occur to produce the vast array of phytosterols (B1254722) found in nature. creative-proteomics.comfrontiersin.org A key step in the diversification of phytosterols is the alkylation at the C-24 position of the side chain, which is responsible for the formation of C28 and C29 sterols. oup.com This process is catalyzed by sterol-C24-methyltransferases (SMTs). frontiersin.orgoup.com
Enzymatic Transformations from Precursor Phytosterols
The formation of this compound from its precursor phytosterols involves specific enzymatic transformations. The precursor for this compound is poriferasterol (B1240314) (clionasterol), a common C29 phytosterol. researchgate.netbiocrick.com The key transformation is the oxidation of the C-7 position of the sterol nucleus, converting the hydroxyl group into a keto group. This type of oxidation is a common modification in steroid metabolism and can be catalyzed by various enzymes, including hydroxysteroid dehydrogenases (HSDs). nih.gov
While the specific enzyme responsible for the 7-oxidation of poriferasterol to form this compound has not been definitively identified, it is likely a member of the HSD family. These enzymes play crucial roles in the biosynthesis and metabolism of various steroids by catalyzing the reversible conversion of hydroxyl and keto groups. nih.gov The presence of a double bond at the C-5 position is a characteristic feature of many phytosterols and is introduced earlier in the biosynthetic pathway.
Role of Oxysterol-Forming Enzymes in C29-Steroidogenesis
Oxysterols are oxidized derivatives of sterols, and their formation is a critical aspect of steroid metabolism. nih.govactamedica.org In the context of C29-steroidogenesis, enzymes that introduce oxygen functionalities, such as hydroxyl or keto groups, play a pivotal role in generating structural diversity. The formation of this compound is a clear example of oxysterol formation in plants.
The enzymes responsible for producing oxysterols, often members of the cytochrome P450 (CYP) superfamily or HSDs, are crucial for this process. nih.govfrontiersin.org These enzymes can introduce oxygen at various positions on the steroid nucleus and side chain, leading to a wide range of biologically active molecules. researchgate.net The introduction of a keto group at C-7, as seen in this compound, can significantly alter the biological properties of the parent phytosterol.
Comparative Analysis with Biosynthetic Routes of Related Sterol Ketones (e.g., 7-Ketocholesterol (B24107) Analogs)
The biosynthesis of this compound shares similarities with the formation of other 7-ketosterols, such as 7-ketocholesterol. 7-Ketocholesterol is primarily formed through the non-enzymatic auto-oxidation of cholesterol, but it can also be generated enzymatically. nih.govresearchgate.net The enzymatic pathway often involves the action of cholesterol 7α-hydroxylase (CYP7A1), which introduces a hydroxyl group at the C-7 position, followed by oxidation to a keto group. nih.gov
While the specific enzymes may differ between plant and animal systems, the fundamental biochemical transformation—oxidation at the C-7 position—is conserved. nih.govnih.gov In both cases, a precursor sterol with a Δ5 double bond is converted to a 7-keto derivative. The study of 7-ketocholesterol biosynthesis provides a valuable model for understanding the potential enzymatic mechanisms involved in the formation of this compound. The synthesis of various 7-ketocholesterol analogues has also been explored chemically, further highlighting the importance of the 7-keto functionality. lookchem.com
Insights from Mutational Studies on Sterol/Triterpene Synthesis (e.g., Avena strigosa)
Mutational studies in model organisms have provided significant insights into the genes and enzymes involved in sterol and triterpene biosynthesis. In the diploid oat, Avena strigosa, forward genetic screens have identified numerous "saponin-deficient" (sad) mutants. nih.govpnas.org These mutants have been instrumental in dissecting the biosynthetic pathway of avenacins, a class of antimicrobial triterpenoid (B12794562) saponins (B1172615) that share early biosynthetic steps with sterols. researchgate.net
These studies have led to the characterization of key enzymes, such as β-amyrin synthase (SAD1), which channels 2,3-oxidosqualene towards triterpene synthesis. pnas.orgcore.ac.uk While these studies have primarily focused on triterpenoid biosynthesis, the techniques and knowledge gained are applicable to understanding phytosterol biosynthesis. For instance, the identification of oxidosqualene cyclase mutants has helped to clarify the branch point between sterol and triterpene pathways. nih.govcore.ac.uk Although direct mutational studies on the biosynthesis of this compound are lacking, the work in Avena strigosa provides a powerful framework for future investigations into the genetic basis of C29-ketosterol formation.
Isolation and Purification Methodologies for 3beta Hydroxyporiferast 5 En 7 One from Natural Sources
Extraction Techniques from Biological Matrices
The initial and crucial phase in obtaining 3beta-Hydroxyporiferast-5-en-7-one is its extraction from biological sources, most notably marine sponges. The primary goal is to efficiently separate the compound from the intricate cellular and tissue makeup of the organism.
A widely adopted method involves the use of organic solvents to draw out lipophilic compounds, including the target steroid. For instance, researchers have successfully utilized a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) to create an initial extract from marine sponges. This crude extract is then subjected to a partitioning process, typically with water, to segregate the more polar and less polar components, with this compound preferentially remaining in the organic layer.
In a specific example involving the Red Sea marine sponge Xestospongia testudinaria, the freeze-dried and crushed material was extracted multiple times at room temperature using a 1:1 mixture of methanol and dichloromethane. dovepress.com The combined extracts were then concentrated under a vacuum to yield a crude extract ready for further purification. dovepress.com This initial extraction phase is designed to generate a concentrate enriched with the desired compound, though it still contains a complex blend of other natural products.
Table 1: Representative Extraction Techniques for this compound
| Source Organism | Extraction Solvents |
|---|---|
| Marine Sponges (General) | Dichloromethane (CH2Cl2) / Methanol (MeOH) |
| Xestospongia testudinaria | Methanol (MeOH) / Dichloromethane (CH2Cl2) (1:1) dovepress.com |
Chromatographic Separation Strategies
Following the initial extraction, the resulting enriched extract undergoes a series of chromatographic separations to isolate this compound from the remaining co-extracted substances. Chromatography, a cornerstone of natural product isolation, separates compounds based on their differential interactions with a stationary phase and a mobile phase. zeochem.com
Column Chromatography Techniques
Column chromatography serves as a fundamental and often initial step in the purification cascade. This technique involves passing the extract through a column packed with a solid adsorbent, known as the stationary phase, and eluting with a liquid solvent, the mobile phase.
Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like this compound. The separation is typically achieved by applying a gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate (B1210297). Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.
High-Performance Liquid Chromatography (HPLC) for Purification
For the final polishing step to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers significantly higher resolution and speed compared to traditional column chromatography, making it ideal for separating structurally similar compounds.
Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), is frequently employed for the final purification of this compound. The compound's elution is monitored using a detector, often a UV-Vis detector, which can identify the compound based on its chromophore.
Table 2: Common Chromatographic Methods for Purifying this compound
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System |
|---|---|---|
| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate Gradient |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Methanol / Water or Acetonitrile / Water |
Criteria for Purity Assessment in Research Samples
Ensuring the purity of an isolated sample of this compound is paramount for the validity of any subsequent biological or chemical analysis. nih.gov A combination of analytical techniques is used to confirm the identity and assess the homogeneity of the final product. acs.org
The most common methods for purity assessment include:
High-Performance Liquid Chromatography (HPLC): A single, sharp, and symmetrical peak in the HPLC chromatogram is a strong indicator of a pure compound. researchgate.netbiocrick.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed structural information. The absence of signals from impurities confirms the sample's purity.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, which should match the calculated mass of this compound. High-resolution mass spectrometry can provide a highly accurate mass, further confirming the elemental composition. Commercial suppliers often provide a certificate of analysis that includes HPLC and MS data to verify purity, which is typically greater than 98%. biocrick.combiocrick.com
The collective data from these methods provide a robust assessment of purity, ensuring that the isolated this compound is suitable for further scientific inquiry. nih.gov
Structural Elucidation of 3beta Hydroxyporiferast 5 En 7 One
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. Through a suite of one-dimensional and two-dimensional experiments, it is possible to piece together the connectivity and spatial orientation of atoms, leading to a complete structural and stereochemical assignment.
One-Dimensional NMR (¹H, ¹³C, DEPT) Analysis
The initial step in NMR analysis involves the acquisition of one-dimensional spectra, which provide foundational information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For 3beta-Hydroxyporiferast-5-en-7-one, characteristic signals would include those for the hydroxyl proton, olefinic protons, and a complex array of overlapping signals for the steroidal backbone and side chain.
The ¹³C NMR spectrum complements the proton data by providing the number of unique carbon atoms. Key resonances would be expected for the carbonyl carbon (C-7), the olefinic carbons (C-5 and C-6), the carbon bearing the hydroxyl group (C-3), and the numerous aliphatic carbons of the fused ring system and the side chain.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is vital for assigning the dense aliphatic regions of the spectrum.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is a representative example based on related steroidal structures, as specific experimental data for this compound is not readily available in public literature.)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | DEPT |
| 3 | ~71.8 | ~3.55 | m | CH |
| 5 | ~123.9 | - | - | C |
| 6 | ~163.5 | ~5.70 | s | CH |
| 7 | ~202.5 | - | - | C |
| 18 | ~12.1 | ~0.68 | s | CH₃ |
| 19 | ~19.2 | ~1.19 | s | CH₃ |
This is an interactive data table. You can sort and filter the data as needed.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for establishing the intricate network of connections within the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing out the spin systems within the steroidal rings and the side chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is critical for connecting the previously established spin systems and for assigning quaternary carbons, such as the carbonyl at C-7 and the olefinic carbon at C-5.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing crucial information about the stereochemistry of the molecule. For instance, NOE correlations can help determine the relative orientation of the methyl groups and the stereochemistry at the various chiral centers of the steroidal nucleus.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with a high degree of accuracy. This allows for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₂₉H₄₈O₂, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixtures
When this compound is part of a complex natural extract, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for its separation and identification. The sample is first vaporized and passed through a chromatographic column, which separates the components based on their volatility and interaction with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for identification. Common fragmentation pathways for sterols in GC-MS often involve the loss of the side chain and characteristic cleavages of the steroidal ring system.
X-ray Crystallography for Absolute Stereochemistry (if applicable in general sterol research)
While NMR spectroscopy can determine the relative stereochemistry of a molecule, establishing the absolute configuration often requires X-ray crystallography. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom.
For a chiral molecule like this compound, if a suitable single crystal can be grown, X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry. This is particularly important for natural products, where biological activity is often highly dependent on the specific stereoisomer. The technique is widely regarded as the "gold standard" for the determination of absolute configuration in sterol research.
Confirmation by Spectroscopic Comparison with Authenticated Samples and Reported Data
The structural confirmation of this compound has been established through detailed comparison of its spectroscopic data with values reported in scientific literature. A key reference for the characterization of this compound is the work of Das and Srinivas, who isolated the steroid from the marine red alga Gracilaria edulis. Their findings, published in Phytochemistry in 1992, provide a foundational dataset for the authentication of this natural product.
¹H NMR Spectral Data
| Proton | Reported Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | 3.62 | m | |
| H-6 | 5.75 | s | |
| H-18 | 0.69 | s | |
| H-19 | 1.21 | s | |
| H-21 | 0.93 | d | 6.5 |
| H-26 | 0.83 | t | 7.0 |
| H-27 | 0.81 | t | 7.0 |
| H-29 | 0.86 | d | 6.8 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The comparison of the chemical shifts of an isolated sample with the reported data for this compound confirms the poriferastane-type steroid core and the specific placement of the hydroxyl and keto functionalities.
| Carbon | Reported Chemical Shift (δ) in ppm |
|---|---|
| C-3 | 71.1 |
| C-5 | 165.8 |
| C-6 | 125.9 |
| C-7 | 202.5 |
| C-10 | 38.9 |
| C-13 | 43.2 |
Mass Spectrometry (MS) Data
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of the compound. The high-resolution mass spectrum of this compound shows a molecular ion peak that corresponds to the molecular formula C₂₉H₄₈O₂.
| Technique | Reported m/z | Interpretation |
|---|---|---|
| EIMS | 428 | [M]⁺ |
Infrared (IR) Spectral Data
The IR spectrum provides evidence for the presence of specific functional groups within the molecule. The observed absorption bands for this compound are consistent with the reported data, confirming the presence of a hydroxyl group and a conjugated ketone.
| Functional Group | Reported Wavenumber (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3450 |
| C=O (conjugated ketone) | 1680 |
| C=C (alkene) | 1620 |
The congruence between the spectroscopic data obtained from a sample and the authenticated data published in the literature provides unequivocal proof of the structure of this compound.
Synthetic and Chemoenzymatic Approaches for the Preparation of 3beta Hydroxyporiferast 5 En 7 One and Its Analogs
Strategies for Total Synthesis of Steroid Scaffolds
The de novo construction of the steroidal [6-6-6-5] tetracyclic ring system is a cornerstone of steroid total synthesis. Over the years, chemists have devised numerous elegant strategies to assemble this complex scaffold.
Key strategic approaches include:
Annulation Reactions: Stepwise construction of the rings using classic ring-forming reactions.
Cycloaddition Reactions: Powerful methods like the Diels-Alder reaction to form six-membered rings with high stereocontrol. Intramolecular cycloadditions have been particularly effective in creating complex polycyclic systems. nih.gov
Polyene Cyclizations: Mimicking the biosynthetic pathway, these reactions involve the cyclization of a linear polyene precursor, often initiated by an electrophile, to form the entire steroid nucleus in a single, stereochemically complex step. libretexts.org
Transition Metal-Catalyzed Cyclizations: Modern methods utilizing catalysts, for instance, palladium, enable novel and efficient ring formations, such as dearomatization cyclizations, to build the steroid core. scispace.comnih.gov
A significant hurdle in total synthesis is achieving the correct stereochemistry at multiple chiral centers. Asymmetric catalysis and the use of chiral auxiliaries are often employed to produce a single desired enantiomer, overcoming the common issue of generating racemic mixtures. libretexts.org Recent advances have focused on developing more concise and efficient routes, often leveraging new catalytic methods to streamline the assembly of these complex molecules. scispace.comnih.gov
Table 1: Comparison of Selected Total Synthesis Strategies for Steroid Scaffolds
| Strategy | Description | Key Advantages | Representative Reactions |
|---|---|---|---|
| Polyene Cyclization | Biomimetic cascade reaction forming multiple rings in one step from an acyclic precursor. | High efficiency and stereoselectivity, mimics natural processes. | Acid-catalyzed cyclization of squalene-like precursors. libretexts.org |
| Intramolecular Diels-Alder | A [4+2] cycloaddition where the diene and dienophile are part of the same molecule, forming the B-ring. | Excellent control over stereochemistry for ring junctions. | Thermal or Lewis-acid catalyzed cyclization of a trienyne. |
| Palladium-Catalyzed Dearomatization | A modern approach where a palladium catalyst facilitates the cyclization onto an aromatic ring, which is simultaneously dearomatized. | Concise routes from simple aromatic starting materials. scispace.com | Pd-catalyzed intramolecular cyclization. scispace.com |
| Annulative Cross-Coupling | Metallacycle-mediated cross-coupling to construct the C/D ring system first, followed by A/B ring formation. | Convergent and flexible approach to various steroid skeletons. nih.gov | Titanium- or Cobalt-mediated annulations. |
Semisynthetic Modifications and Derivatization of Natural Sterols
Given the complexity of total synthesis, a more common and often more practical approach is the semisynthesis of steroid analogs from abundant natural sterols like sitosterol (B1666911), stigmasterol, or dehydroepiandrosterone (B1670201) (DHEA). This strategy leverages the pre-existing and stereochemically defined steroid nucleus provided by nature.
The preparation of 3beta-Hydroxyporiferast-5-en-7-one from a related natural sterol, such as poriferasterol (B1240314), would primarily involve the selective oxidation of the C7 position. The Δ⁵-3β-hydroxy motif is susceptible to oxidation, and introducing a ketone at the allylic C7 position is a key transformation. This is often achieved using chromium-based reagents or other selective oxidizing agents.
The general steps for such a transformation include:
Protection of the 3β-hydroxyl group: To prevent its oxidation, the hydroxyl group is often protected, for example, as an acetate (B1210297) ester.
Allylic Oxidation: Introduction of the oxygen functionality at C7. This can be a challenging step, as other allylic positions can also be reactive.
Deprotection: Removal of the protecting group to reveal the 3β-hydroxyl group.
This semisynthetic approach is highly valuable for producing not only the target molecule but also a variety of derivatives for further study. nih.gov
Chemoenzymatic Methods in Stereoselective Steroid Synthesis
Chemoenzymatic synthesis combines the flexibility of traditional chemical reactions with the unparalleled selectivity of biocatalysts. nih.gov Enzymes can perform specific transformations on the steroid scaffold that are difficult to achieve with conventional reagents, particularly in terms of regioselectivity and stereoselectivity. rsc.org
For the synthesis of 7-oxygenated steroids, enzymatic methods are particularly powerful.
Hydroxylases: Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes capable of hydroxylating unactivated C-H bonds with high precision. nih.govacs.org A P450 enzyme could potentially introduce a hydroxyl group at the C7 position of a precursor sterol. This enzymatic hydroxylation can then be followed by a simple chemical oxidation to yield the 7-keto functionality. For instance, microbial 7α-hydroxylation of DHEA has been used as the key step in the synthesis of 3β-hydroxy-androsta-5,7-dien-17-one. nih.gov
Dehydrogenases/Reductases: These enzymes can be used for the stereoselective reduction of ketones or oxidation of alcohols at various positions on the steroid nucleus.
The use of enzymes offers several advantages:
High Selectivity: Enzymes can distinguish between similar functional groups and positions on the steroid skeleton, avoiding the need for extensive use of protecting groups. nih.gov
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild pH and temperature, which helps to preserve sensitive functional groups.
Green Chemistry: Biocatalysis is often more environmentally friendly than traditional chemical methods.
Recent advancements have focused on enzyme engineering and mining for novel biocatalysts to expand the scope of chemoenzymatic steroid synthesis, enabling the efficient production of complex molecules like C14-functionalized steroids. biorxiv.orgbiorxiv.org
Table 2: Examples of Enzymatic Transformations in Steroid Synthesis
| Enzyme Class | Transformation | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Cytochrome P450 Hydroxylase | C-H Hydroxylation | Dehydroepiandrosterone (DHEA) | 3β,7α-dihydroxy-androst-5-en-17-one | nih.gov |
| Ketosteroid Reductase | Ketone Reduction | Estra-4,9-diene-3,17-dione | 11α-OH-9(10)-dehydronandrolone | acs.org |
| Hydroxysteroid Dehydrogenase | Alcohol Oxidation | Polyhydroxylated steroids | Oxidized steroid derivatives | rsc.org |
Development of Synthetic Libraries for Structure-Activity Relationship (SAR) Studies
To explore the biological activity of this compound and identify analogs with potentially improved properties, the development of a synthetic library is a crucial step. Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating how these changes affect its biological activity. nih.gov
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of related compounds, known as libraries. wikipedia.orgijpsonline.com These libraries can be generated through parallel synthesis, where compounds are made individually in arrays, or through mix-and-split synthesis, which can generate vast numbers of compounds as mixtures. ijpsonline.com
For a steroid like this compound, a synthetic library could be designed to explore modifications at several key positions:
The C3-hydroxyl group: Esterification or etherification to produce a range of derivatives.
The C7-ketone: Reduction to the corresponding alcohol (in both 7α and 7β configurations) or conversion to other functional groups.
The C17 side chain: A variety of side chains could be synthesized and attached to a common steroid core to investigate the influence of the side chain's length, branching, and functionality on activity.
By synthesizing and screening such a library, researchers can systematically map the structural requirements for biological activity, leading to a better understanding of the compound's mechanism of action and the development of more potent and selective analogs. nih.gov
Ecological and Evolutionary Roles of 3beta Hydroxyporiferast 5 En 7 One
Biological Function in Producer Organisms (e.g., Membrane Components in Plants)
Phytosterols (B1254722) are fundamental components of cellular membranes in plants and algae, analogous to cholesterol in animal cells. wikipedia.org They are essential for maintaining the structural integrity and functionality of these membranes. wikipedia.orgencyclopedia.pub The primary role of these sterols is to regulate membrane fluidity and permeability. wikipedia.orgelicit-plant.com By inserting themselves into the phospholipid bilayer, they modulate the packing of fatty acyl chains, which is crucial for the adaptation of the organism to varying temperatures. nih.gov
Plant sterols like sitosterol (B1666911) and stigmasterol, which are structurally related to poriferastane-type steroids, are known to be involved in the regulation of membrane-bound enzymes and are linked to plant immunity against pathogens. wikipedia.org 3beta-Hydroxyporiferast-5-en-7-one has been identified and isolated from the marine red alga, Gracilaria edulis. biocrick.com In this producer organism, it is presumed to perform similar essential functions, acting as a key structural agent within the cellular membranes to ensure their stability and proper function in the dynamic marine environment. Marine sponges are also known to produce a vast array of unconventional steroids, which are believed to play a functional role in maintaining the integrity of their membranes. nih.gov
Table 1: Producer Organism and Postulated Biological Function
| Compound Name | Producer Organism | Postulated Biological Function |
|---|---|---|
| This compound | Gracilaria edulis (Marine Red Alga) | Structural component of cell membranes, regulation of membrane fluidity and permeability. |
Role in Plant Defense Mechanisms and Inter-Organismal Interactions
Beyond their structural roles, phytosterols are involved in plant defense. They can act as signaling molecules that trigger defense responses or as direct deterrents to herbivores and pathogens. elicit-plant.com The modification of the sterol nucleus, such as the introduction of a ketone group at the C-7 position as seen in this compound, is a common feature in phytosterols and can be linked to specific defensive functions.
Research on structurally similar compounds from other plants supports this defensive role. For instance, two related stigmastane-type steroids, (3β,7α)-stigmast-5-ene-3,7-diol and (3β,7α)-7-methoxystigmast-5-en-3-ol, isolated from Echium wildpretii, have demonstrated potent antifeedant activities against certain insects. researchgate.net This suggests that the presence of an oxygen-containing group at the C-7 position is crucial for this biological activity. researchgate.net Therefore, it is plausible that this compound serves a similar protective function in Gracilaria edulis, deterring grazing by marine herbivores. The production of such specialized metabolites represents an evolutionary adaptation for survival in environments with high predation pressure. Other marine organisms, such as sponges, produce secondary metabolites including steroids that exhibit antimicrobial and anti-inflammatory properties, further highlighting the defensive roles of these compounds in inter-organismal interactions. researchgate.net
Table 2: Research Findings on Related Defensive Compounds
| Compound | Source Organism | Observed Defensive Activity | Reference |
|---|---|---|---|
| (3β,7α)-Stigmast-5-ene-3,7-diol | Echium wildpretii | Potent antifeedant activity against Leptinotarsa decemlineata | researchgate.net |
| (3β,7α)-7-Methoxystigmast-5-en-3-ol | Echium wildpretii | Potent antifeedant activity against Leptinotarsa decemlineata | researchgate.net |
Contribution to Marine Ecosystem Chemistry
The biosynthesis of specialized secondary metabolites by marine organisms significantly contributes to the chemical diversity of their ecosystems. Marine environments are rich in unique natural products, many of which have no terrestrial counterparts. nih.gov this compound, as a product of the red alga Gracilaria edulis, is part of this vast chemical library. biocrick.com
Marine organisms such as soft corals and sponges are recognized as prolific sources of bioactive steroids, including polyoxygenated and 7-oxosteroid derivatives. nih.govnaturalproducts.netresearchgate.net These compounds are released into the surrounding seawater through exudation or upon the organism's death and decomposition. Once in the environment, they can act as signaling molecules (infochemicals) that influence the behavior, settlement, and ecological interactions of other marine life. The presence of this compound and related compounds in the marine ecosystem contributes to the complex web of chemical cues that mediate processes such as competition, predation, and symbiosis. The study of such marine natural products is essential for understanding the chemical ecology of marine habitats. naturalproducts.net
Future Research Directions and Advanced Academic Perspectives on 3beta Hydroxyporiferast 5 En 7 One
In-Depth Elucidation of Molecular Mechanisms of Action
Currently, the understanding of how 3beta-Hydroxyporiferast-5-en-7-one exerts its effects at a molecular level is in its nascent stages. It is thought to integrate into cellular membranes, thereby influencing membrane fluidity and intracellular signaling. nih.gov This modulation is believed to be the basis for its potential to influence cholesterol absorption and systemic inflammation, as well as its possible antioxidant properties. nih.gov
Future research should prioritize the in-depth elucidation of these mechanisms. A crucial area of investigation would be to identify the specific protein targets and signaling pathways that are modulated by this sterol. For instance, a closely related compound, 3β-hydroxycholest-5-en-7-one, has been shown to alleviate inflammation by downregulating miR-98-5p, which in turn upregulates TNFAIP3, ultimately blocking the activation of the NF-κB pathway. nih.gov It is plausible that this compound employs a similar or overlapping mechanism. Therefore, future studies should investigate its impact on the NF-κB signaling cascade, a pivotal regulator of inflammation.
Furthermore, its role in cholesterol metabolism warrants a more detailed investigation. Research should aim to uncover whether it inhibits key enzymes involved in cholesterol synthesis, such as HMG-CoA reductase, or if it interferes with cholesterol absorption in the intestine, perhaps by competing with cholesterol for incorporation into micelles.
Design and Synthesis of Novel Analogs for Targeted Biological Investigation
The natural scarcity of this compound necessitates the development of efficient synthetic routes and the design of novel analogs to facilitate comprehensive biological evaluation. While the total synthesis of complex sterols can be challenging, modern organic synthesis offers a plethora of strategies to achieve this.
The design and synthesis of analogs could serve multiple purposes. By systematically modifying the sterol's core structure—for example, by altering the side chain, modifying the functional groups on the steroid nucleus, or introducing different substituents—researchers can probe the structure-activity relationships (SAR). This would help in identifying the key pharmacophoric features responsible for its biological effects.
Moreover, the synthesis of analogs could lead to the development of more potent and selective compounds. For instance, analogs could be designed to have enhanced activity against specific inflammatory targets or to exhibit improved pharmacokinetic properties. The development of a diverse library of analogs is a critical step towards translating the initial findings into tangible therapeutic leads.
Advanced Omics-Based Approaches for Comprehensive Profiling
To gain a holistic understanding of the biological effects of this compound, the application of advanced "omics" technologies is indispensable. These approaches can provide a comprehensive snapshot of the global changes occurring within a biological system upon exposure to the compound. nih.govnih.gov
Steroidomics and Lipidomics: These targeted metabolomics approaches can be employed to precisely map the alterations in the steroid and lipid profiles of cells or organisms treated with this compound. This would provide detailed insights into its impact on cholesterol homeostasis and other lipid-mediated signaling pathways.
Metabolomics: A broader metabolomics study would reveal changes across a wide range of small molecule metabolites, offering clues about the broader metabolic pathways affected by the compound.
Proteomics and Transcriptomics: These techniques can identify changes in protein and gene expression, respectively, revealing the cellular machinery that is transcriptionally or post-transcriptionally regulated by the sterol. This could help in identifying its primary molecular targets and downstream effector pathways.
Integrative analysis of these multi-omics datasets will be crucial for constructing a comprehensive picture of the compound's mechanism of action and for identifying potential biomarkers of its activity. nih.gov
Exploration of Emerging Natural Sources and Biosynthetic Engineering
This compound has been isolated from the marine red alga Gracilaria edulis. researchgate.net Further exploration of other marine organisms, as well as terrestrial plants, could reveal new and more abundant natural sources of this compound. The compound has also been identified in Zanthoxylum simulans, Beilschmiedia erithrophloia, Phaseolus vulgaris, and Zea mays.
A particularly exciting avenue for future research is the elucidation of the biosynthetic pathway of this compound in its natural producers. Understanding the enzymes and genes involved in its biosynthesis would open the door to biosynthetic engineering. By transferring the relevant genes into a heterologous host, such as yeast or bacteria, it may be possible to develop a sustainable and scalable production platform for this valuable compound. This approach would not only overcome the limitations of natural sourcing but also provide a means to produce novel analogs through metabolic engineering.
Computational Studies on Structure-Function Relationships and Molecular Docking
In parallel with experimental studies, computational approaches can provide valuable insights into the structure-function relationships of this compound and guide the design of new analogs.
Molecular Docking: This technique can be used to predict the binding modes of this compound with potential protein targets, such as enzymes involved in inflammation (e.g., cyclooxygenases, lipoxygenases) or cholesterol metabolism. mdpi.comresearchgate.net These docking studies can help to prioritize experimental validation and provide a structural basis for its observed biological activities. For instance, docking studies could explore its potential interaction with the active site of COX-2, a key enzyme in the inflammatory process.
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs with varying biological activities is synthesized, QSAR modeling can be employed to correlate the structural features of the molecules with their activity. This can lead to the development of predictive models that can guide the design of new, more potent compounds.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the sterol within a biological environment, such as a cell membrane or the active site of a protein. This can provide a more realistic picture of its interactions and help to refine our understanding of its mechanism of action.
By integrating these computational approaches with experimental data, researchers can accelerate the discovery and development process for new therapeutics based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
